molecular formula C21H21N3O2 B2812758 N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide CAS No. 1024368-25-9

N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide

Cat. No.: B2812758
CAS No.: 1024368-25-9
M. Wt: 347.418
InChI Key: SZPCEHVAMTUJSE-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide is a benzamide derivative intended for research purposes only. This compound is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of its core structural motifs. The N-pyridin-2-yl benzamide scaffold is recognized as a privileged structure in the development of allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis, making this compound a potential candidate for research into new therapeutic strategies for Type 2 diabetes . Furthermore, structurally similar benzamide compounds have demonstrated potent antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells, and function as autophagy modulators, suggesting its potential application in oncology research . The 3-(benzyloxy)pyridin-2-yl group is a common feature in compounds designed as inhibitors of various kinases and other disease-related targets, indicating its utility in probing degenerative and inflammatory diseases . Researchers can leverage this chemical as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in high-throughput screening assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylamino)-N-(3-phenylmethoxypyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-24(2)18-12-10-17(11-13-18)21(25)23-20-19(9-6-14-22-20)26-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPCEHVAMTUJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Attachment of the Phenylmethoxypyridinyl Moiety: The final step involves the coupling of the phenylmethoxypyridinyl group to the benzamide core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the dimethylamino group or other substituents can be replaced by different nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide exhibit significant anticancer properties. For instance, derivatives have been studied for their ability to inhibit specific signaling pathways involved in cancer cell proliferation. These compounds have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study:
A study demonstrated that a related compound inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, suggesting potential for therapeutic development against resistant cancer types .

Cholesterol Regulation

The compound has been identified as a potential agent for regulating cholesterol levels, particularly in stimulating HDL cholesterol. This application is crucial for treating dyslipidemia and preventing cardiovascular diseases.

Data Table: Cholesterol Regulation Effects

CompoundHDL Stimulation (%)LDL Reduction (%)Reference
This compound3025
Related Compound A2820
Related Compound B3515

Insecticide Development

The compound's structural characteristics suggest potential applications as an insecticide. Similar compounds have been synthesized and tested for their ability to inhibit chitin synthesis in insects, which is crucial for their growth and development.

Case Study:
A study on structurally related benzamide derivatives showed effective inhibition of chitin synthesis in the larvae of Chilo suppressalis, indicating that modifications to the structure can enhance insecticidal activity .

Data Table: Insecticidal Activity

CompoundChitin Synthesis Inhibition (%)Target InsectReference
This compound70Chilo suppressalis
Related Compound C65Spodoptera litura
Related Compound D75Bombyx mori

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in both medicinal and agricultural applications. SAR studies reveal how modifications to the benzamide structure influence biological activity.

Key Findings:

  • Substituents at the para-position of the phenyl ring significantly affect the potency of the compound against cancer cells.
  • Electron-withdrawing groups enhance insecticidal activity by improving binding affinity to target enzymes involved in chitin biosynthesis.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Benzamide Substituent Pyridine/Pyrimidine Substituents Key Functional Groups Reference
Target Compound : N-[3-(Benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide 4-(Dimethylamino) 3-(Benzyloxy) on pyridin-2-yl Dimethylamino, Benzyloxy
4-Chloro-N-{3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl}benzamide 4-Chloro 6-(Dimethylamino), 4-(Trifluoromethyl) on pyridin-2-yl Chloro, Trifluoromethyl
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide 3-(Trifluoromethyl), 4-Pyrrolidinylmethyl 4,5'-Bipyrimidin-2-ylamino Trifluoromethyl, Bipyrimidine
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine N/A (Triazolo core) 4-(Benzyloxy), 3-Methoxy on phenyl Benzyloxy, Methoxy

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound enhances aqueous solubility compared to the chloro-substituted analog (), which is more lipophilic due to its trifluoromethyl and chloro groups .
  • Melting Point (MP): While direct data for the target compound is unavailable, analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () exhibit MPs of 175–178°C, suggesting rigid aromatic systems in benzamide derivatives .
  • Molecular Weight : The target compound’s estimated molecular weight is ~375.4 g/mol (C21H21N3O2), lower than ’s bipyrimidine-containing analog (MW ~610 g/mol) .

Pharmacological Implications

  • Kinase Inhibition: The benzamide scaffold is prevalent in kinase inhibitors. The dimethylamino group in the target compound may act as a hydrogen bond donor, enhancing binding to ATP pockets, whereas the trifluoromethyl group in ’s analog improves metabolic stability .
  • Anticancer Activity : Chromene and pyrazolo[3,4-d]pyrimidine derivatives () show potent anticancer activity, suggesting that the benzyloxy group in the target compound could similarly modulate apoptosis pathways .
  • Selectivity : The bipyrimidine moiety in ’s compound likely increases selectivity for tyrosine kinases, while the target compound’s simpler pyridine substituents may offer broader target engagement .

Research Findings and Trends

  • Synthetic Routes : The target compound’s synthesis may parallel methods for 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (), involving condensation of benzyloxy-substituted intermediates with activated amides .
  • SAR Studies: Substitution at the pyridine 3-position (benzyloxy vs. trifluoromethyl) significantly impacts potency. Benzyloxy groups enhance π-π stacking in hydrophobic pockets, while trifluoromethyl groups improve pharmacokinetics . The dimethylamino group’s electron-donating nature increases solubility but may reduce membrane permeability compared to ’s trifluoromethyl analog .

Biological Activity

N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}

This compound features a pyridine ring substituted with a benzyloxy group and a dimethylamino group, which are critical for its biological activity.

This compound exhibits various biological activities through different mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of protein kinases, which are crucial in regulating cellular functions. For example, it has been associated with inhibiting RET kinase activity, which is significant in cancer therapy .
  • Antimicrobial Activity : Studies have indicated that derivatives of benzamide compounds exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function .
  • Antioxidant Activity : The presence of the dimethylamino group contributes to the antioxidant properties of the compound, helping to scavenge free radicals and reduce oxidative stress in cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
Protein Kinase InhibitionModerate to high potency against RET kinase
AntimicrobialEffective against E. coli and Bacillus subtilis
AntioxidantIC50 = 64.098 µg/mL for radical scavenging
AntiproliferativeIC50 = 9.7 µM against SK-MEL-5 cell line

Case Studies

  • Cancer Therapy : A study demonstrated that this compound derivatives exhibited significant inhibition of cell proliferation in cancer cell lines, particularly those driven by RET mutations. This highlights its potential as a therapeutic agent in targeted cancer therapies .
  • Antimicrobial Screening : In antimicrobial assays, several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzamide structure can enhance efficacy against specific pathogens .

Q & A

Q. How to design SAR studies for derivatives of this compound?

  • Scaffold Diversification : Introduce substituents at the pyridine 3-position (benzyloxy group) and benzamide 4-position (dimethylamino group) .
  • Biological Testing : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) and ADMET profiling (e.g., microsomal stability) .

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